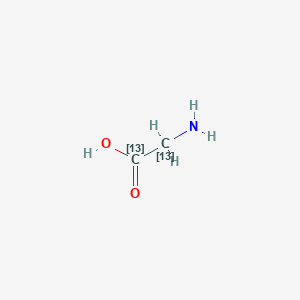

![molecular formula C15H25NO4 B1338213 1-(Tert-butoxycarbonylamino-methyl)-spiro[2.5]octane-1-carboxylic acid CAS No. 724773-53-9](/img/structure/B1338213.png)

1-(Tert-butoxycarbonylamino-methyl)-spiro[2.5]octane-1-carboxylic acid

Vue d'ensemble

Description

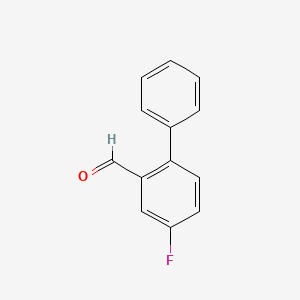

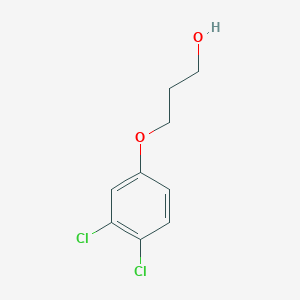

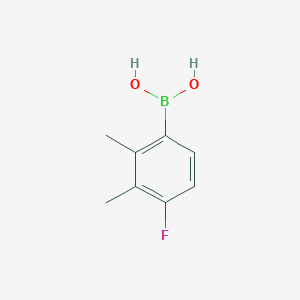

“1-(Tert-butoxycarbonylamino-methyl)-spiro[2.5]octane-1-carboxylic acid” is a complex organic compound. It contains a tert-butoxycarbonyl (Boc) group, which is a widely used amine protecting group in organic synthesis .

Synthesis Analysis

The synthesis of such compounds often involves the protection and deprotection of the amine functional group. The Boc group is commonly used for this purpose. The most common method for its deprotection uses trifluoroacetic acid (TFA) and generally requires large excesses (TFA:CH2Cl2 (1:1)), with reaction times ranging from 2-16 hours depending on the substrate .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of the spiro[2.5]octane ring and the Boc group. When a substituent is added to a cyclohexane ring, the two possible chair conformations created during a ring flip are not equally stable. In the example of methylcyclohexane, the conformation where the methyl group is in the equatorial position is more stable than the axial conformation .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of the Boc group and the spiro[2.5]octane ring. The Boc group can be removed using TFA, which makes the amine group available for further reactions .Applications De Recherche Scientifique

Carboxylation Studies

In the realm of carboxylation, the Koch-Haaf carboxylation process has been studied for a series of compounds, including spiro[2.5]octanes. These studies reveal the influence of steric factors on the carboxylation process, highlighting the preferential opening of the cyclopropane ring in spiro[2.5]octanes due to steric constraints (Peters & Bekkum, 2010).

Synthetic Applications

Significant work has been dedicated to the synthesis of spirocyclopropanated analogues of Iprodione, demonstrating the utility of 1-(Tert-butoxycarbonylamino-methyl)-spiro[2.5]octane-1-carboxylic acid derivatives in creating complex organic structures with potential biological activity (Brackmann, Es-Sayed, & Meijere, 2005).

Oxidation and Functionalization

Research on the oxyfunctionalization of hydrocarbons bearing cyclopropyl moieties has shown that methyl(trifluoromethyl)dioxirane can be used for the direct oxyfunctionalization of compounds including spiro[2.5]octane, demonstrating a method for the selective oxidation of hydrocarbons (D’Accolti, Dinoi, Fusco, Russo, & Curci, 2003).

Cycloaddition Reactions

The α-oxo ketenes generated from the pyrolysis of certain spiro[2.5]octane derivatives react with Schiff bases to yield spiro compounds, illustrating the versatility of this scaffold in facilitating cycloaddition reactions (Tsuno, Kondo, & Sugiyama, 2006).

Novel Synthetic Routes

A convenient synthetic route to spiro[indole-3,4′-piperidin]-2-ones starting from related spiro[2.5]octane derivatives has been developed, showing the potential for constructing complex heterocyclic structures (Freund & Mederski, 2000).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]spiro[2.5]octane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO4/c1-13(2,3)20-12(19)16-10-15(11(17)18)9-14(15)7-5-4-6-8-14/h4-10H2,1-3H3,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEBPJTABRARMEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CC12CCCCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Tert-butoxycarbonylamino-methyl)-spiro[2.5]octane-1-carboxylic acid | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.